InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
. The Canonical SMILES representation is C1=C(C=C(C(=C1F)C(F)(F)F)F)Br
.
Several methods have been explored for the synthesis of 3,5-difluoro-4-(trifluoromethyl)bromobenzene. One common approach involves the direct bromination of 1,3-difluoro-5-(trifluoromethyl)benzene. [] This reaction typically employs a brominating agent, such as bromine or N-bromosuccinimide, in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.
The molecular structure of 3,5-difluoro-4-(trifluoromethyl)bromobenzene consists of a benzene ring substituted with three fluorine atoms, one trifluoromethyl group (-CF3), and one bromine atom (Br). [] The arrangement of these substituents, particularly the fluorine and trifluoromethyl groups, significantly influences the molecule's electronic properties and reactivity.
Suzuki-Miyaura Coupling: One prominent application is its role as an electrophilic coupling partner in Suzuki-Miyaura coupling reactions. [] In these reactions, the bromine atom undergoes oxidative addition with a palladium catalyst, forming an organopalladium intermediate. This intermediate can then undergo transmetalation with an organoboron reagent, followed by reductive elimination to yield the coupled product. The presence of fluorine and trifluoromethyl groups enhances the reactivity of the molecule toward oxidative addition, facilitating the coupling process.
Nucleophilic Aromatic Substitution: Additionally, the electron-withdrawing nature of the substituents on the benzene ring activates the molecule toward nucleophilic aromatic substitution reactions. [] In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine atom, leading to the displacement of bromide and the formation of a new carbon-nucleophile bond.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7